molecular formula C13H13NO B078794 N-methyl-3-phenoxyaniline CAS No. 13024-17-4

N-methyl-3-phenoxyaniline

Cat. No.: B078794
CAS No.: 13024-17-4
M. Wt: 199.25 g/mol
InChI Key: FKZGXKPPJDVPEP-UHFFFAOYSA-N
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Description

N-Methyl-3-phenoxyaniline, also known by its IUPAC name N-methyl-N-(3-phenoxyphenyl)amine, is an organic compound with the molecular formula C13H13NO and a molecular weight of 199.25 g/mol . This compound is characterized by the presence of a phenoxy group attached to an aniline moiety, with a methyl group substituting one of the hydrogen atoms on the nitrogen atom.

Scientific Research Applications

N-Methyl-3-phenoxyaniline has a wide range of applications in scientific research:

Safety and Hazards

N-Methyl-3-phenoxyaniline is classified as a hazardous substance. It has been assigned the GHS05 and GHS07 pictograms, indicating that it is harmful if swallowed (H302), may cause an allergic skin reaction (H317), and causes serious eye damage (H318) . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-3-phenoxyaniline can be synthesized through several synthetic routes. One common method involves the reaction of 3-phenoxyaniline with methyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like acetone or dimethylformamide at elevated temperatures .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as controlled temperature and pressure, can significantly improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: N-Methyl-3-phenoxyaniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-methyl-3-phenoxyaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: N-Methyl-3-phenoxyaniline is unique due to the specific positioning of the phenoxy group, which influences its reactivity and interaction with other molecules. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

N-methyl-3-phenoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-14-11-6-5-9-13(10-11)15-12-7-3-2-4-8-12/h2-10,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKZGXKPPJDVPEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=CC=C1)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50609340
Record name N-Methyl-3-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13024-17-4
Record name N-Methyl-3-phenoxybenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13024-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-3-phenoxyaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50609340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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